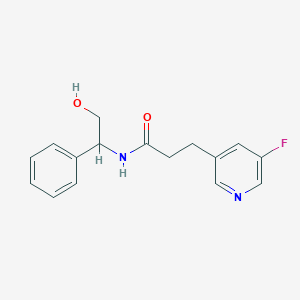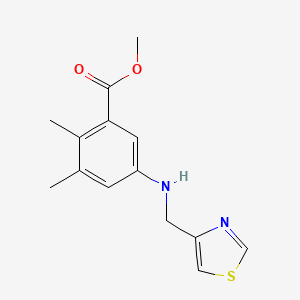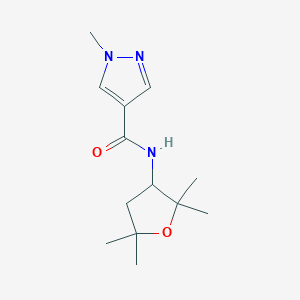![molecular formula C17H26N2O2 B7642699 [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol, also known as OPAM, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. OPAM is a piperidine derivative that has been synthesized through a unique method, and its molecular structure has been studied to determine its mechanism of action and physiological effects. In
作用机制
The mechanism of action of [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol involves its interaction with dopamine receptors in the brain. This compound acts as a partial agonist at dopamine D2 receptors, which are involved in the regulation of reward and motivation pathways in the brain. This compound has been shown to increase dopamine release in the brain, leading to increased activity in reward and motivation pathways. This mechanism of action has been studied extensively in the context of addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its interaction with dopamine receptors, this compound has been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. This compound has also been shown to have effects on blood pressure and heart rate, as well as on glucose metabolism. These effects have been studied in both animal models and human subjects, providing insights into the potential therapeutic applications of this compound.
实验室实验的优点和局限性
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol has several advantages for use in scientific research experiments. Its unique molecular structure and mechanism of action make it a valuable tool for studying the brain and its functions. This compound is also relatively easy to synthesize and purify, making it a viable option for use in laboratory experiments. However, there are also limitations to the use of this compound in experiments. Its effects on the body can be complex and difficult to interpret, and its potential side effects must be carefully considered when designing experiments.
未来方向
There are several future directions for research on [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol. One area of interest is the development of new drugs based on this compound's molecular structure and mechanism of action. These drugs could have potential applications in the treatment of neurological and psychiatric disorders. Another area of interest is the study of this compound's effects on other neurotransmitter systems, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for this compound could lead to improved yields and purities, making it an even more valuable tool for scientific research.
合成方法
The synthesis of [1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol involves the reaction of 4-(4-hydroxyphenyl)piperidine with 4-bromo-1-butanol in the presence of a base catalyst. This reaction results in the formation of this compound, which can be purified through chromatography techniques. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for scientific research applications.
科学研究应用
[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain and their involvement in addiction and other neurological disorders. In pharmacology, this compound has been used to study the effects of drugs on the body and their potential side effects.
属性
IUPAC Name |
[1-[2-(oxan-4-ylamino)phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c20-13-14-5-9-19(10-6-14)17-4-2-1-3-16(17)18-15-7-11-21-12-8-15/h1-4,14-15,18,20H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQWIYSXUDTZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(1-methylsulfanylpropan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7642616.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)


![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)



![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)